molecular formula C9H10FN B13431058 N-Cyclopropyl-2-fluoroaniline CAS No. 220827-71-4

N-Cyclopropyl-2-fluoroaniline

Cat. No.: B13431058
CAS No.: 220827-71-4
M. Wt: 151.18 g/mol
InChI Key: BKVOKBWPEPCSAU-UHFFFAOYSA-N
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Description

N-Cyclopropyl-2-fluoroaniline: is an organic compound belonging to the class of aniline derivatives It features a cyclopropyl group attached to the nitrogen atom and a fluorine atom substituted at the second position of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Suzuki-Miyaura Coupling: One common method for synthesizing N-Cyclopropyl-2-fluoroaniline involves the Suzuki-Miyaura coupling reaction.

    Reduction of Nitroarenes: Another method involves the reduction of nitroarenes.

Industrial Production Methods: Industrial production of this compound may involve large-scale application of the above synthetic routes with optimization for yield and purity. The choice of method depends on factors such as cost, availability of reagents, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-Cyclopropyl-2-fluoroaniline can undergo oxidation reactions, often resulting in the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert this compound to its corresponding amines or other reduced forms.

    Substitution: This compound can participate in substitution reactions, where the fluorine atom or the cyclopropyl group can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

    Substitution: Halogenating agents, nucleophiles, and electrophiles are commonly employed in substitution reactions.

Major Products Formed:

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of corresponding amines or reduced derivatives.

    Substitution: Formation of various substituted aniline derivatives depending on the reagents used.

Scientific Research Applications

Chemistry: N-Cyclopropyl-2-fluoroaniline is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

Biology and Medicine: In biological research, this compound is studied for its potential pharmacological properties. It may serve as a lead compound in the development of new drugs targeting specific biological pathways.

Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals. Its reactivity and stability make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of N-Cyclopropyl-2-fluoroaniline involves its interaction with specific molecular targets. The presence of the fluorine atom and the cyclopropyl group can influence its binding affinity and reactivity with enzymes, receptors, or other biological molecules. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Uniqueness: N-Cyclopropyl-2-fluoroaniline’s unique combination of a cyclopropyl group and a fluorine atom at specific positions on the benzene ring gives it distinct chemical and physical properties. This uniqueness makes it valuable in research and industrial applications where specific reactivity and stability are required.

Properties

CAS No.

220827-71-4

Molecular Formula

C9H10FN

Molecular Weight

151.18 g/mol

IUPAC Name

N-cyclopropyl-2-fluoroaniline

InChI

InChI=1S/C9H10FN/c10-8-3-1-2-4-9(8)11-7-5-6-7/h1-4,7,11H,5-6H2

InChI Key

BKVOKBWPEPCSAU-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC2=CC=CC=C2F

Origin of Product

United States

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